

# In Vitro Antifungal Spectrum of Amphotericin B Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal spectrum of Amphotericin B, a cornerstone polyene macrolide in the treatment of systemic fungal infections. The document details its efficacy against a broad range of pathogenic fungi, outlines standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.

### **Core Antifungal Activity: A Quantitative Overview**

Amphotericin B exhibits a broad spectrum of activity against numerous clinically relevant fungal species. Its efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following tables summarize the in vitro susceptibility of various fungal genera to Amphotericin B, with data compiled from multiple studies.

# Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B



| Fungal<br>Species                         | Number of Isolates | MIC Range<br>(μg/mL) | MIC₅ο<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|-------------------------------------------|--------------------|----------------------|------------------|------------------------------|-------------|
| Candida<br>albicans                       | 50                 | ≤ 0.03 - 1           | 0.25             | 0.5                          | [1][2]      |
| Candida<br>glabrata                       | 13                 | ≤ 0.03 - 1           | 0.25             | 0.5                          | [1][2]      |
| Candida<br>tropicalis                     | 24                 | ≤ 0.03 - 1           | 0.25             | 0.5                          | [1][2]      |
| Candida<br>parapsilosis                   | 11                 | ≤ 0.03 - 1           | 0.25             | 0.5                          | [1][2]      |
| Candida spp. (Bloodstream Isolates)       | 98                 | Not specified        | 0.25             | 0.5                          | [1]         |
| Candida spp.<br>(Bloodstream<br>Isolates) | 636                | Not specified        | 0.5              | 0.5                          | [3]         |

**Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B** 



| Fungal<br>Species        | Number of Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s  |
|--------------------------|--------------------|----------------------|------------------|------------------------------|--------------|
| Aspergillus<br>fumigatus | 156                | 0.12 - 2             | 0.5              | 1                            | [4][5][6]    |
| Aspergillus flavus       | 22                 | 0.25 - 2             | 1                | 2                            | [4][5][6]    |
| Aspergillus<br>niger     | 15                 | 0.12 - 1             | 0.5              | 0.5                          | [4][5][6]    |
| Aspergillus terreus      | 20                 | 0.5 - 2              | 1                | 2                            | [4][5][6][7] |
| Aspergillus<br>nidulans  | 17                 | 0.25 - 2             | 1                | 2                            | [4][5][6]    |
| Aspergillus spp. (All)   | 230                | 0.12 - 2             | Not specified    | Not specified                | [4][5][6]    |

**Table 3: In Vitro Susceptibility of Cryptococcus and** 

**Zygomycetes Species to Amphotericin B** 

| Fungal<br>Species       | Number of     | MIC Range<br>(μg/mL) | Geometric<br>Mean MIC<br>(µg/mL) | MIC90<br>(μg/mL) | Reference(s |
|-------------------------|---------------|----------------------|----------------------------------|------------------|-------------|
| Cryptococcus neoformans | Not specified | 0.25 - 1             | 1.2 - 1.6                        | Not specified    | [8][9]      |
| Absidia<br>corymbifera  | Not specified | 0.06 - 4             | Not specified                    | Not specified    | [10]        |
| Rhizopus<br>oryzae      | Not specified | 0.06 - 4             | Not specified                    | Not specified    | [10]        |
| Mucor spp.              | Not specified | 0.06 - 4             | Not specified                    | Not specified    | [10]        |
| Rhizopus<br>microsporus | Not specified | 0.06 - 4             | Not specified                    | Not specified    | [10]        |



# **Experimental Protocols for Antifungal Susceptibility Testing**

The determination of in vitro antifungal susceptibility of Amphotericin B is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### **CLSI Broth Microdilution Method for Yeasts (M27-A3)**

This method is a reference standard for testing the susceptibility of yeasts such as Candida spp. and Cryptococcus neoformans.[11][12][13]

- Preparation of Antifungal Agent: Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
   [6]
- Medium: The standard medium is RPMI 1640 (with L-glutamine, without sodium bicarbonate)
   buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[14]
- Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose
  agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a
  0.5 McFarland standard, which corresponds to approximately 1-5 x 10<sup>6</sup> CFU/mL. This
  suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.52.5 x 10<sup>3</sup> CFU/mL in the test wells.
- Test Procedure: The susceptibility test is performed in 96-well microtiter plates. Each well
  contains 100 μL of the diluted antifungal agent and 100 μL of the standardized inoculum. A
  growth control well (containing inoculum but no drug) and a sterility control well (containing
  medium only) are included.
- Incubation: Plates are incubated at 35°C for 48 hours.[15]
- Reading of Results: The MIC is determined as the lowest concentration of Amphotericin B
   that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the



growth control. For Amphotericin B, MICs for Candida spp. are typically clustered between 0.25 and 1.0  $\mu$ g/mL using this method.[11]

#### **EUCAST Definitive Document E.DEF 7.3.2 for Yeasts**

The EUCAST method provides an alternative standardized protocol for yeast susceptibility testing.[16][17][18]

- Medium: RPMI 1640 medium supplemented with 2% glucose is recommended for testing Amphotericin B.[16]
- Inoculum Preparation: The final inoculum concentration in the microtiter plate wells should be 0.5-2.5 x 10<sup>5</sup> CFU/mL.
- Reading of Results: The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the drug-free control. Visual reading is also an option.
- Incubation: Plates are incubated at 35-37°C for 24 hours.

### CLSI Broth Microdilution Method for Filamentous Fungi (M38-A2)

This protocol is adapted for testing molds like Aspergillus spp. and Zygomycetes.[19]

- Inoculum Preparation: A conidial suspension is prepared from 7-day-old cultures and adjusted to a specific optical density. The final inoculum concentration in the test wells is 0.4-5 x 10<sup>4</sup> CFU/mL.
- Test Procedure and Incubation: The procedure is similar to the M27-A3 method, with incubation at 35°C for 48-72 hours.
- Reading of Results: The MIC is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.



## Mechanism of Action: Signaling Pathways and Cellular Effects

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[20][21][22] This interaction leads to a cascade of events culminating in fungal cell death.

- Pore Formation: Amphotericin B molecules bind to ergosterol, forming transmembrane channels or pores.[20][21][23] This disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly monovalent cations like potassium (K+).[20][22]
- Ergosterol Sequestration: Besides forming pores, Amphotericin B can also extract ergosterol from the lipid bilayer, leading to membrane destabilization.[20][23]
- Oxidative Damage: Amphotericin B can induce the production of reactive oxygen species
  (ROS) within the fungal cell.[20][23][24] This oxidative burst contributes to cellular damage
  and apoptosis. The exact mechanism of ROS induction is not fully elucidated but may
  involve direct pro-oxidant activity of the drug.[20][23]

The following diagram illustrates the key steps in the mechanism of action of Amphotericin B.



Click to download full resolution via product page

Caption: Mechanism of action of Amphotericin B on the fungal cell.



The following diagram illustrates a generalized workflow for determining the in vitro antifungal spectrum of Amphotericin B.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro antifungal susceptibility testing of Candida blood isolates and evaluation of the Etest method PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Antifungal Susceptibility to Amphotericin B, Fluconazole, Voriconazole, and Flucytosine in Candida Bloodstream Isolates from 15 Tertiary Hospitals in Korea PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. In Vitro Amphotericin B Resistance in Clinical Isolates of Aspergillus terreus, with a Headto-Head Comparison to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibilities of Cryptococcus neoformans PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 10. Evaluation of the post-antifungal effect (PAFE) of amphotericin B and nystatin against 30 zygomycetes using two different media PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. Antifungal Susceptibility Testing: Current Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Resistance to Amphotericin B among Cryptococcus neoformans Clinical Isolates: Performances of Three Different Media Assessed by Using E-Test and National Committee for Clinical Laboratory Standards M27-A Methodologies - PMC [pmc.ncbi.nlm.nih.gov]







- 16. scribd.com [scribd.com]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. A comparison of the fungicidal activity of amphotericin B and posaconazole against Zygomycetes in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 22. Amphotericin B Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Amphotericin B StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antifungal Spectrum of Amphotericin B Trihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563636#in-vitro-antifungal-spectrum-of-amphotericin-b-trihydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com